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Compound of Interest

Compound Name: Z-Ala-phe-ome

Cat. No.: B8739701

Get Quote

Executive Summary
Z-Ala-Phe-OMe (N-Carbobenzyloxy-L-alanyl-L-phenylalanine methyl ester, CAS 3235-14-1) is

a dipeptide derivative extensively utilized as a chromogenic substrate for serine proteases,

specifically Chymotrypsin (EC 3.4.21.1) and Subtilisin Carlsberg (EC 3.4.21.62).

Its structural composition—a hydrophobic phenylalanine residue protected by a

benzyloxycarbonyl (Z) group—makes it an ideal probe for mapping the S1 and S2 subsites of

proteolytic enzymes. Beyond kinetics, it serves as a critical intermediate in the synthesis of

therapeutic peptidomimetics. This guide outlines the physicochemical profile, mechanistic

utility, and validated protocols for synthesis and enzymatic characterization.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]
[9][10]
The physicochemical stability of Z-Ala-Phe-OMe is governed by the lipophilic nature of the Z-

group and the ester linkage. Handling requires strict adherence to anhydrous conditions during

synthesis to prevent premature hydrolysis.
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Table 1: Physicochemical Specifications
Property Specification

CAS Number 3235-14-1

IUPAC Name

Methyl (2S)-2-[[(2S)-2-

(benzyloxycarbonylamino)propanoyl]amino]-3-

phenylpropanoate

Formula

Molecular Weight 384.43 g/mol

Solubility
Soluble in DMSO, DMF, Methanol, Ethanol.[1]

Sparingly soluble in water (<0.5 mg/mL).

Melting Point 120–122 °C (Typical range for purified solid)

Stability

Stable at -20°C (desiccated). Ester bond

susceptible to base-catalyzed hydrolysis (pH >

8.5).

Mechanistic Utility: Serine Protease Interaction[9]
The utility of Z-Ala-Phe-OMe lies in its specificity for the hydrophobic binding pocket of serine

proteases.

Mechanism of Action
Enzymes like Chymotrypsin possess a deep hydrophobic S1 pocket that accommodates the

Phenylalanine (Phe) side chain. The "Z" (Cbz) group occupies the S2 subsite, stabilizing the

Enzyme-Substrate (ES) complex. The reaction proceeds via a Ping-Pong Bi-Bi mechanism (in

modified form for hydrolysis), involving an acyl-enzyme intermediate.

Visualization: Proteolytic Hydrolysis Pathway
The following diagram illustrates the catalytic triad's attack on the Z-Ala-Phe-OMe ester bond.
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Figure 1: Kinetic pathway of Z-Ala-Phe-OMe hydrolysis by serine proteases. The rate-limiting

step is typically deacylation (

).

Experimental Protocols
Protocol A: Chemical Synthesis of Z-Ala-Phe-OMe
Objective: Synthesize high-purity Z-Ala-Phe-OMe from Z-Ala-OH and H-Phe-OMe·HCl using

carbodiimide coupling.

Reagents:

Z-Ala-OH (10 mmol)

H-Phe-OMe·HCl (10 mmol)

EDC[2][3]·HCl (1.1 eq)

HOBt (1.1 eq)[2]

N-Methylmorpholine (NMM) (2.2 eq)

Solvent: Anhydrous Dichloromethane (DCM) or DMF.[2]

Step-by-Step Methodology:

Activation: Dissolve Z-Ala-OH (2.23 g) and HOBt (1.49 g) in 50 mL anhydrous DCM at 0°C.
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Coupling: Add EDC·HCl (2.11 g) and stir for 15 minutes to form the active ester.

Addition: Add H-Phe-OMe·HCl (2.15 g) followed by dropwise addition of NMM (2.4 mL) to

neutralize the salt and initiate coupling.

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir

overnight (12-16 hours).

Work-up:

Wash organic layer with 1M HCl (3x), Sat.

(3x), and Brine (1x).

Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystals.

Validation:

TLC:

~0.6 (Ethyl Acetate:Hexane 1:1).

Yield: Expected >85%.

Protocol B: Enzymatic Assay (Spectrophotometric)
Objective: Determine kinetic parameters (

,

) for Chymotrypsin activity.

Principle: Hydrolysis of the methyl ester is monitored by the change in absorbance at 254 nm

or via a coupled pH-indicator assay (using Phenol Red) if UV background is high.

Workflow Diagram:
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Preparation
Dissolve Z-Ala-Phe-OMe in DMSO (Stock 100mM)

Reaction Mix
2.9 mL Buffer + 0.1 mL Substrate

Buffer Setup
50mM Tris-HCl, pH 7.8, 10mM CaCl2

Initiate
Add 10 µL Enzyme (1 µM Stock)

Data Acquisition
Monitor A254nm or pH-stat titration

Click to download full resolution via product page

Figure 2: Standard Operating Procedure for kinetic assay.

Detailed Steps:

Stock Solution: Prepare 50 mM Z-Ala-Phe-OMe in DMSO.

Buffer: 50 mM Tris-HCl, pH 7.8, containing 10 mM

(calcium stabilizes Chymotrypsin).

Blanking: Place 2.9 mL buffer + 50 µL substrate in a quartz cuvette. Zero the

spectrophotometer.

Reaction: Add 10-50 µL of enzyme solution (approx 0.5 units). Invert rapidly to mix.

Measurement: Record

over the linear range (first 60-120 seconds).

Calculation: Use the extinction coefficient difference (
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) or a standard curve to convert Absorbance to Concentration.

Data Analysis & Reference Values
When analyzing kinetic data, fit the initial velocity (

) versus substrate concentration (

) to the Michaelis-Menten equation:

Table 2: Reference Kinetic Parameters (Chymotrypsin &
Subtilisin)
Note: Values are dependent on pH, temperature, and solvent content.

Enzyme (mM)
(

)

Conditions Ref

-Chymotrypsin 0.8 – 1.2 40 – 60 pH 7.8, 25°C [1, 3]

Subtilisin

Carlsberg
0.7 – 2.5 50 – 100 pH 8.0, 25°C [2, 4]

Senior Scientist Insight: If you observe a lag phase in the assay, it often indicates the presence

of "burst" kinetics where acylation is fast (

), followed by steady-state deacylation. Ensure your enzyme concentration is low enough (

) to capture the steady state.

Troubleshooting & Optimization
Solubility Issues: If the substrate precipitates upon addition to the buffer, increase the DMSO

concentration to 5-10% (v/v). Note that >10% DMSO may inhibit enzyme activity.

Spontaneous Hydrolysis: Run a "No Enzyme" control. At pH > 8.0, the methyl ester can

hydrolyze spontaneously. Subtract this background rate from your enzymatic rate.
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Racemization: During synthesis, use HOBt to suppress racemization of the Alanine residue.

Check optical rotation if stereospecificity is critical for binding studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8739701/docs#technical-profile-application-guide-z-
ala-phe-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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